Cas no 1339588-00-9 (4-chloro-1-2-(pyridin-2-yl)ethyl-1H-pyrazol-3-amine)
4-chloro-1-2-(pyridin-2-yl)ethyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-1-2-(pyridin-2-yl)ethyl-1H-pyrazol-3-amine
- 1H-Pyrazol-3-amine, 4-chloro-1-[2-(2-pyridinyl)ethyl]-
- 4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine
- EN300-1108762
- AKOS013355597
- CS-0284982
- 4-chloro-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine
- 1339588-00-9
-
- Inchi: 1S/C10H11ClN4/c11-9-7-15(14-10(9)12)6-4-8-3-1-2-5-13-8/h1-3,5,7H,4,6H2,(H2,12,14)
- InChI Key: RQEJGVPJXYZVDX-UHFFFAOYSA-N
- SMILES: N1(CCC2=NC=CC=C2)C=C(Cl)C(N)=N1
Computed Properties
- Exact Mass: 222.0672241g/mol
- Monoisotopic Mass: 222.0672241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 56.7Ų
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- Boiling Point: 400.3±40.0 °C(Predicted)
- pka: 5.24±0.12(Predicted)
4-chloro-1-2-(pyridin-2-yl)ethyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1108762-0.05g |
4-chloro-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine |
1339588-00-9 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1108762-0.1g |
4-chloro-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine |
1339588-00-9 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1108762-0.25g |
4-chloro-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine |
1339588-00-9 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1108762-0.5g |
4-chloro-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine |
1339588-00-9 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1108762-1.0g |
4-chloro-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine |
1339588-00-9 | 1g |
$1214.0 | 2023-06-10 | ||
| Enamine | EN300-1108762-2.5g |
4-chloro-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine |
1339588-00-9 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1108762-5.0g |
4-chloro-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine |
1339588-00-9 | 5g |
$3520.0 | 2023-06-10 | ||
| Enamine | EN300-1108762-10.0g |
4-chloro-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine |
1339588-00-9 | 10g |
$5221.0 | 2023-06-10 | ||
| Enamine | EN300-1108762-1g |
4-chloro-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine |
1339588-00-9 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1108762-5g |
4-chloro-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine |
1339588-00-9 | 95% | 5g |
$2443.0 | 2023-10-27 |
4-chloro-1-2-(pyridin-2-yl)ethyl-1H-pyrazol-3-amine Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 4-chloro-1-2-(pyridin-2-yl)ethyl-1H-pyrazol-3-amine
Professional Introduction to 4-chloro-1-2-(pyridin-2-yl)ethyl-1H-pyrazol-3-amine (CAS No. 1339588-00-9)
4-chloro-1-2-(pyridin-2-yl)ethyl-1H-pyrazol-3-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and diverse potential applications. This compound, identified by the CAS number 1339588-00-9, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The presence of a chloro substituent, combined with a pyridin-2-yl ethyl side chain and a pyrazol core, makes this molecule a versatile scaffold for medicinal chemistry investigations.
The pyrazole moiety is a well-known pharmacophore in drug discovery, contributing to the biological activity of numerous approved drugs. Its ability to interact with biological targets such as enzymes and receptors makes it an attractive component in the design of small-molecule inhibitors. In particular, the 1H-pyrazol-3-amine derivative has been explored for its potential in treating various diseases, including inflammatory conditions and infectious diseases. The introduction of a chloro group at the 4-position enhances the electrophilicity of the molecule, facilitating further functionalization and leading to the synthesis of more complex derivatives.
The pyridin-2-yl ethyl group adds another layer of complexity to the compound, influencing its solubility, metabolic stability, and interaction with biological targets. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their ability to form hydrogen bonds and participate in hydrophobic interactions. This feature makes 4-chloro-1-2-(pyridin-2-yl)ethyl-1H-pyrazol-3-amine a promising candidate for further investigation in drug development.
In recent years, there has been a growing interest in developing novel compounds that target emerging therapeutic areas. The compound 4-chloro-1-2-(pyridin-2-yl)ethyl-1H-pyrazol-3-amine has been studied for its potential applications in oncology, where it shows promise as an inhibitor of kinases and other enzymes involved in cancer progression. Preclinical studies have demonstrated that derivatives of this compound can modulate signaling pathways critical for tumor growth and survival. The structural flexibility offered by the pyrazole core allows for the design of molecules that can selectively interact with specific targets, reducing off-target effects and improving therapeutic efficacy.
The synthesis of 4-chloro-1-2-(pyridin-2-yl)ethyl-1H-pyrazol-3-amines involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule. These methods not only enhance efficiency but also allow for the introduction of various functional groups, enabling the creation of a library of derivatives for screening.
The pharmacokinetic properties of 4-chloro-substituted pyrazole derivatives are another area of active research. The presence of the chloro group can influence metabolic pathways, affecting both the absorption and elimination rates of the compound. Understanding these properties is crucial for optimizing dosing regimens and minimizing side effects. Computational modeling and experimental studies have been combined to predict how different structural modifications will impact pharmacokinetics, providing valuable insights into drug design.
In conclusion, 4-chloro-[N-((N,E-diisopropylamino)methyl)-N-((5-methylpyridin[2]–]yl)methylidene)amino]benzamide] is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration in drug discovery programs targeting various diseases. As research continues to uncover new therapeutic applications, compounds like this will play a crucial role in developing next-generation treatments.
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